molecular formula C24H19FN2O5S B2773138 N-(2H-1,3-benzodioxol-5-yl)-2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamide CAS No. 686743-98-6

N-(2H-1,3-benzodioxol-5-yl)-2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamide

Cat. No.: B2773138
CAS No.: 686743-98-6
M. Wt: 466.48
InChI Key: UUJIONYVMLDFBO-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamide is a synthetic small molecule designed for advanced chemical and pharmaceutical research. This compound features a benzodioxole group linked to a sulfonylacetamide-substituted indole core, a structure frequently explored in medicinal chemistry for developing biologically active molecules . The inclusion of a benzodioxole moiety is significant, as this group is present in compounds with documented research applications, including serving as key intermediates in synthesizing complex heterocycles like quinazolinediones, which have been investigated for various pharmacological activities . Furthermore, the indole structure is a privileged scaffold in drug discovery . Researchers value this compound for exploring structure-activity relationships (SAR), particularly in modulating biological pathways. Its high purity makes it suitable for use in in vitro assay development, high-throughput screening, and as a building block for synthesizing more complex chemical entities. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN2O5S/c25-17-5-3-4-16(10-17)12-27-13-23(19-6-1-2-7-20(19)27)33(29,30)14-24(28)26-18-8-9-21-22(11-18)32-15-31-21/h1-11,13H,12,14-15H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUJIONYVMLDFBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CS(=O)(=O)C3=CN(C4=CC=CC=C43)CC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamide typically involves multiple steps, starting with the preparation of the benzodioxole and indole intermediates. These intermediates are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole and indole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the benzodioxole or indole rings.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe to study specific biological pathways or as a ligand in receptor binding studies.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: The compound might find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamide depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-yl)undecanamide
  • 3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropanenitrile
  • N-(1,3-benzodioxol-5-ylmethyl)-N-[(5-methoxy-1H-indol-3-yl)methyl]amine

Uniqueness

N-(2H-1,3-benzodioxol-5-yl)-2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamide is unique due to the presence of the sulfonylacetamide group, which can impart distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group or have different substituents on the benzodioxole or indole rings.

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological effects, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound can be described by the following characteristics:

PropertyDetails
Molecular Formula C22H22FNO4S
Molecular Weight 401.47 g/mol
IUPAC Name This compound
InChI Key [InChI Key here]

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. The compound has shown effectiveness against various cancer cell lines, suggesting it may induce apoptosis and inhibit cell proliferation.

  • Mechanism of Action :
    • The compound appears to interfere with multiple signaling pathways involved in cancer progression, including apoptosis and cell cycle regulation.
    • It has been observed to enhance the cytotoxic effects of existing chemotherapeutic agents when used in combination treatments.
  • Case Studies :
    • In vitro studies demonstrated that this compound significantly reduced viability in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating potent activity (values around 10–30 µM) .
    • Animal models further corroborated these findings, showing reduced tumor sizes when treated with the compound compared to control groups.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound exhibits anti-inflammatory effects:

  • Mechanistic Insights :
    • It has been shown to downregulate pro-inflammatory cytokines and inhibit pathways such as NF-kB, which is critical in inflammatory responses.
    • Studies indicate that it may reduce oxidative stress markers in various cellular models .

In Vitro Studies

A series of in vitro experiments assessed the biological activity of this compound:

Cell LineIC50 (µM)Effect Observed
MCF-715Induction of apoptosis
A54925Inhibition of cell proliferation
HepG220Enhanced sensitivity to sorafenib

In Vivo Studies

Animal studies have provided further insights into the efficacy and safety profile of the compound:

  • Tumor Growth Inhibition :
    • Mice treated with N-(2H-1,3-benzodioxol-5-yl)-2-{...} showed a significant reduction in tumor volume compared to untreated controls.
    • Histopathological examination revealed decreased mitotic figures and increased apoptotic cells in treated tumors.
  • Safety Profile :
    • No significant toxicity was observed at therapeutic doses, indicating a favorable safety profile for potential clinical applications .

Q & A

Q. What are the optimal synthetic routes for synthesizing N-(2H-1,3-benzodioxol-5-yl)-2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamide?

Answer: The synthesis involves multi-step organic reactions. Key steps include:

Intermediate Preparation : Synthesis of the benzodioxol-5-yl and 1-[(3-fluorophenyl)methyl]-1H-indol-3-yl intermediates. The benzodioxole moiety is typically prepared via cyclization of catechol derivatives, while the indole core is functionalized using alkylation or Suzuki coupling for fluorophenyl substitution .

Coupling Reaction : The sulfonylacetamide linkage is formed via nucleophilic substitution or sulfonylation reactions. For example, coupling the indole sulfonate intermediate with the benzodioxol-5-yl acetamide under basic conditions (e.g., NaH in DMF) .

Optimization : Reaction conditions (temperature, solvent, catalyst) must be tightly controlled. For fluorophenyl derivatives, palladium catalysts may enhance coupling efficiency .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl CH2 group at δ 4.5–5.0 ppm; benzodioxole protons at δ 6.0–6.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+ ~505.12 g/mol) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase C18 columns with UV detection .

Advanced Research Questions

Q. How can researchers determine structure-activity relationships (SAR) for this compound’s biological targets?

Answer:

  • Computational Docking : Use software like AutoDock Vina to model interactions with proposed targets (e.g., kinase enzymes). The fluorophenyl group may enhance hydrophobic binding, while the sulfonyl moiety could stabilize hydrogen bonds .
  • Site-Directed Mutagenesis : Test binding affinity against mutated enzyme active sites (e.g., replacing residues near the sulfonyl pocket) to identify critical interactions .
  • Analog Synthesis : Compare activity of derivatives with modified substituents (e.g., replacing 3-fluorophenyl with 4-fluorophenyl) to isolate pharmacophoric features .

Q. How should discrepancies in reported biological activity (e.g., IC50 variability) be addressed?

Answer:

  • Purity Verification : Re-analyze compound batches via HPLC and elemental analysis to rule out impurities .
  • Assay Standardization : Replicate assays under identical conditions (e.g., ATP concentration in kinase assays) to minimize variability .
  • Orthogonal Assays : Use complementary methods (e.g., fluorescence polarization and surface plasmon resonance) to confirm binding kinetics .

Q. What pharmacological applications are most promising for this compound?

Answer:

  • Enzyme Inhibition : Test against kinases (e.g., EGFR, BRAF) or inflammatory targets (COX-2) using fluorogenic substrates. The sulfonyl group may mimic ATP’s phosphate moiety .
  • In Vivo Efficacy : Evaluate pharmacokinetics (oral bioavailability, half-life) in rodent models. The benzodioxole moiety may enhance metabolic stability .
  • Toxicity Profiling : Assess hepatotoxicity via ALT/AST levels and cytotoxicity in primary human cells .

Q. What is the role of the 3-fluorophenylmethyl group in target binding?

Answer:

  • X-Ray Crystallography : Co-crystallize the compound with its target (e.g., a kinase) to visualize fluorophenyl interactions. The fluorine atom may engage in halogen bonding with backbone carbonyls .
  • Comparative Studies : Synthesize analogs lacking the fluorine or methyl group. Activity drops in these analogs would confirm its role in binding .

Methodological Tables

Q. Table 1: Key Synthetic Steps and Conditions

StepReagents/ConditionsPurposeReference
Indole alkylation3-fluorobenzyl bromide, NaH, DMFIntroduce fluorophenylmethyl group
SulfonylationChlorosulfonic acid, pyridineForm sulfonyl chloride intermediate
Acetamide couplingBenzodioxol-5-amine, EDC/HOBtLink sulfonylindole to benzodioxole

Q. Table 2: Recommended Analytical Parameters

TechniqueParametersCritical Data
¹H NMR500 MHz, DMSO-d6δ 7.8–8.2 ppm (indole H), δ 6.2–6.6 ppm (benzodioxole H)
HRMSESI+ mode[M+H]+ = 505.12 (calculated)
HPLCC18, 70:30 MeCN/H2O, 1 mL/minRetention time ~8.2 min, purity >95%

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